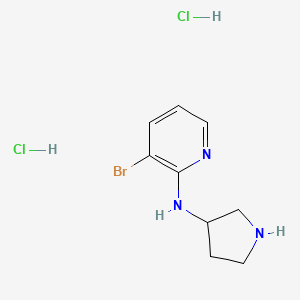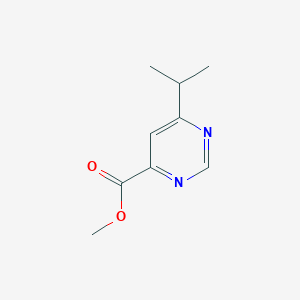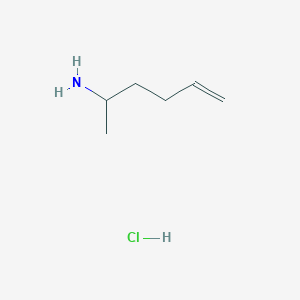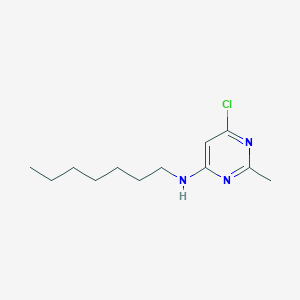
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Descripción general
Descripción
The compound “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” is likely a brominated derivative of pyridin-2-amine . Pyridin-2-amine is a colorless solid and 3-bromopyridine is a colorless liquid . The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” were not found, similar compounds have been synthesized via palladium-catalyzed coupling reactions and C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” likely includes a brominated pyridine ring and a pyrrolidine ring .Chemical Reactions Analysis
The compound may undergo reactions similar to other brominated pyridines and aminopyridines .Aplicaciones Científicas De Investigación
Unusual Formation of Sterically Hindered Primary Amines
The unusual formation of sterically hindered primary amines, including pyrrolo- and pyrido[1,2-a]indoles from related compounds, showcases the synthetic versatility of pyridinyl and pyrrolidinyl derivatives. This process, involving mesylation followed by treatment with pyrrolidine, illustrates the compound's role in generating complex amines under steric congestion, suggesting its utility in synthesizing biologically relevant structures (I. Jirkovsky, L. Greenblatt, & R. Baudy, 1991).
Chemodivergent Synthesis of N-(pyridin-2-yl)amides and Bromoimidazopyridines
This application demonstrates a chemodivergent synthesis pathway from α-bromoketones and 2-aminopyridines, leading to the formation of N-(pyridin-2-yl)amides and bromoimidazopyridines. The process showcases the compound's role in facilitating diverse synthetic routes under mild, metal-free conditions, contributing to the development of novel molecular skeletons (Yanpeng Liu et al., 2019).
Facile Synthesis of Halogenated and Arylated Pyridin-2-ones
The synthesis of halogenated and arylated pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides illustrates another scientific application. This synthetic pathway involves the reaction with different boronic acids to afford monosubstituted and disubstituted aminides, showcasing the compound's utility in generating pyridin-2-one derivatives with potential applications in material science and pharmaceutical development (F. Filace et al., 2013).
Synthesis of Pyrrolidin-3-cyanopyridine Derivatives
The synthesis of novel pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity represent a direct application in medicinal chemistry. This approach demonstrates the compound's potential as a precursor for synthesizing new derivatives with significant biological activity, offering insights into the development of new antimicrobial agents (A. Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
3-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVVCOFMCWSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)


